N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S2/c1-25-16-5-3-13(20-7-2-10-28(20,21)22)11-15(16)19-29(23,24)14-4-6-17-18(12-14)27-9-8-26-17/h3-6,11-12,19H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDABPQFJZRWPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating.
Result of Action
By inhibiting CDK2 and disrupting the cell cycle, this compound can potentially halt the proliferation of cells. This effect could be particularly useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Isothiazolidin moiety : Contributes to its unique chemical properties.
- Dihydrobenzo[b][1,4]dioxine : Imparts stability and potential interaction sites for biological targets.
- Sulfonamide group : Known for diverse biological activities including antibacterial and anticancer effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been identified as a significant inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy as CDK2 inhibitors are known to halt tumor growth by preventing cell division.
- Antimicrobial Properties : The sulfonamide group is associated with various biological activities including antimicrobial effects. Compounds with sulfonamide moieties have been shown to exhibit antibacterial and antifungal properties .
- MAPK Pathway Inhibition : Similar compounds have demonstrated the ability to inhibit the MAPK pathway, which is critical in many cellular processes including proliferation and survival. This pathway is often targeted in cancer therapies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Isothiazolidinyl Moiety : Achieved through the reaction of suitable thiols with amines under oxidative conditions.
- Amide Bond Formation : Involves coupling the methoxy-substituted benzene ring with the isothiazolidinyl moiety using coupling agents like EDCI or DCC .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: CDK2 Inhibition in Cancer Cells
A study demonstrated that this compound effectively inhibited CDK2 activity in vitro. This led to decreased proliferation rates in various cancer cell lines.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against several bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics, suggesting its potential for development as an antimicrobial agent.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A dioxidoisothiazolidin moiety
- A methoxyphenyl group
- A benzo[d][1,4]dioxine structure
- A sulfonamide functional group
These structural elements contribute to its potential biological activities and mechanisms of action.
Enzyme Inhibition
Research has indicated that compounds similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exhibit enzyme inhibitory properties. For instance:
- Alpha-glucosidase and Acetylcholinesterase Inhibition : Studies have shown that sulfonamides with benzodioxane structures can inhibit these enzymes, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Preliminary studies suggest it could disrupt cell membrane functions in target organisms, leading to cell death . This positions it as a candidate for further investigation in the development of new antimicrobial agents.
Antidiabetic Properties
Some derivatives of sulfonamides have demonstrated significant hypoglycemic effects in animal models. For example, compounds were assessed for their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, showing promising results compared to established drugs like glibenclamide .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
Key Observations :
- The target’s synthesis may parallel ’s use of carbodiimide coupling (e.g., EDC/HOBt) to link sulfonamide groups to aromatic cores .
- SnCl2-mediated reductions () and DMF-based reactions () are common in synthesizing diamine intermediates, which could be precursors for the target’s isothiazolidine moiety .
Table 3: Functional and Application Data
Preparation Methods
Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine
The parent heterocycle undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C. Excess chlorosulfonic acid ensures complete conversion, yielding the sulfonyl chloride after 4–6 hours.
Reaction Conditions
- Reactants : 2,3-Dihydrobenzo[b]dioxine (1 eq), ClSO₃H (3 eq)
- Solvent : DCM
- Temperature : 0–5°C (ice bath)
- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄
Key Considerations
- Side Reactions : Over-sulfonation at adjacent positions is mitigated by controlled temperature and stoichiometry.
- Purification : Recrystallization from ethyl acetate/hexane yields 85–90% pure sulfonyl chloride.
Synthesis of 5-(1,1-Dioxidoisothiazolidin-2-yl)-2-Methoxyaniline
Cyclization to Form Isothiazolidine Dioxide
The isothiazolidine dioxide ring is constructed via cyclization of N-(2-chloroethyl)-4-methoxybenzenesulfonamide under basic conditions.
Reaction Pathway
- Sulfonamide Formation : 4-Methoxybenzenesulfonyl chloride reacts with 2-chloroethylamine in pyridine.
- Cyclization : Treatment with K₂CO₃ in DMF induces intramolecular nucleophilic substitution, forming the isothiazolidine dioxide ring.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Base | K₂CO₃ (2 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 75% |
Nitration and Reduction
To introduce the amine group at the 5-position:
- Nitration : Treat the cyclized product with HNO₃/H₂SO₄ at 0°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
Analytical Validation
Coupling of Sulfonyl Chloride and Aniline
Sulfonamide Bond Formation
The final step couples the sulfonyl chloride (Section 2) with 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline (Section 3) via nucleophilic acyl substitution.
Procedure
- Dissolve the aniline (1 eq) in anhydrous DCM.
- Add sulfonyl chloride (1.1 eq) and triethylamine (2 eq) dropwise at 0°C.
- Stir at room temperature for 8–12 hours.
Workup and Purification
- Quenching : Dilute with water, extract with DCM.
- Chromatography : Silica gel column (eluent: 3:7 ethyl acetate/hexane).
- Yield : 70–75%
Spectroscopic Confirmation
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Sulfonylation
An alternative employs Mitsunobu conditions (DIAD, PPh₃) to couple the sulfonic acid with the aniline, though yields are lower (50–60%).
Solid-Phase Synthesis
Immobilizing the aniline on Wang resin enables iterative coupling, but scalability issues limit industrial application.
Comparative Table
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Solution-Phase | 75 | 98 | High |
| Mitsunobu | 60 | 95 | Moderate |
| Solid-Phase | 40 | 90 | Low |
Challenges and Optimization Strategies
Byproduct Formation
- Hydrolysis of Sulfonyl Chloride : Minimized by anhydrous conditions and rapid coupling.
- Oxidation of Amine : Use of N₂ atmosphere during reactions.
Solvent Selection
- Polar Aprotic Solvents : DMF enhances cyclization but complicates purification.
- DCM vs. THF : DCM offers better solubility for sulfonyl chlorides.
Q & A
Q. How is compound stability assessed under varying storage and experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation via HPLC .
- Long-Term Stability : Store at -80°C in amber vials with desiccants and assess monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
